

# Modzatinib (ATI-2138): A Comprehensive Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Modzatinib**, also known as ATI-2138, is an investigational, orally administered, covalent, and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2] Its mechanism of action, targeting key enzymes in T-cell signaling pathways, positions it as a potential therapeutic agent for a range of T-cell-mediated autoimmune and chronic inflammatory diseases.[2] This technical guide provides an in-depth overview of the kinase inhibitory profile of **Modzatinib**, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

## **Kinase Inhibitory Potency and Selectivity**

**Modzatinib** has demonstrated high potency against its primary targets, ITK and JAK3, with activity also observed against the related Tec family kinase, TXK.[1][3] Notably, it exhibits significant selectivity for JAK3 over other members of the JAK family.[1][3]

# **Biochemical Inhibitory Activity**

The half-maximal inhibitory concentrations (IC50) of **Modzatinib** against various kinases in biochemical assays are summarized below.



| Kinase Target | IC50 (nM)                            |  |
|---------------|--------------------------------------|--|
| ITK           | 0.18                                 |  |
| TXK           | 0.83                                 |  |
| JAK3          | 0.52                                 |  |
| JAK1          | >2200                                |  |
| JAK2          | >2200                                |  |
| Tyk2          | >2200                                |  |
| втк           | ~4.86 (27-fold less potent than ITK) |  |

Table 1: Biochemical IC50 values of **Modzatinib** against a panel of kinases. Data sourced from[1][3].

# **Cellular Inhibitory Activity**

In cellular assays, **Modzatinib** effectively inhibits downstream signaling events mediated by its target kinases.

| Cellular<br>Process/Endpoint                                      | Cell Type         | Stimulus | IC50 (nM) |
|-------------------------------------------------------------------|-------------------|----------|-----------|
| STAT5 Phosphorylation                                             | Human PBMCs       | IL-2     | 23.1      |
| PLCy1<br>Phosphorylation                                          | Human PBMCs       | anti-CD3 | 7.6       |
| IL-2 Production                                                   | Human PBMCs       | anti-CD3 | 8.6       |
| IFNy Production                                                   | Human Whole Blood | IL-15    | 2.6       |
| IFNy Production                                                   | Human Whole Blood | IL-2     | 10        |
| IL-17A, IL-21, and<br>TNF-α Production by<br>Th17 cells (average) | Human PBMCs       | -        | 47        |



Table 2: Cellular IC50 values of Modzatinib in functional assays. Data sourced from[1][3].

# **Experimental Protocols**

The following section outlines the methodologies employed in key experiments to characterize the kinase inhibitory profile of **Modzatinib**.

## **Biochemical Kinase Assays**

Biochemical potency (IC50) of **Modzatinib** against purified recombinant kinases such as ITK, TXK, JAK1, JAK2, JAK3, and Tyk2 was determined using standard enzymatic assays. While the specific assay format (e.g., radiometric, fluorescence-based) is not detailed in the provided search results, a general workflow can be inferred.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Modzatinib (ATI-2138) | ITK/JAK3 inhibitor | Probechem Biochemicals [probechem.com]



- 2. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Modzatinib (ATI-2138): A Comprehensive Kinase Inhibitory Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610401#modzatinib-kinase-inhibitory-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com